N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-7-5-12-20(16(15)2)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-10-6-9-17-8-3-4-11-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSIJUUWNWIPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethylphenyl acetamide with thiadiazole derivatives. The resulting compound is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various pathogens. In vitro studies demonstrated that certain thiadiazole derivatives inhibited the growth of gram-positive and gram-negative bacteria effectively.
| Compound | Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30% | 100 |
| 51m | X. oryzae pv. oryzae | 56% | 100 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies involving related compounds have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MDA-MB-231 | 3.3 | Cisplatin |
| HEK293T | 34.71 | Cisplatin |
These findings indicate that the compound exhibits potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancerous cells. Thiadiazole derivatives are known to interfere with cellular processes such as DNA replication and protein synthesis, which are critical for the survival and proliferation of pathogens and cancer cells .
Case Studies
Several case studies have been conducted on related compounds to assess their biological activities:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against various bacterial strains and found several compounds with notable antibacterial activity.
- Anticancer Research : Another study focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines, revealing that certain compounds significantly inhibited cell viability compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
